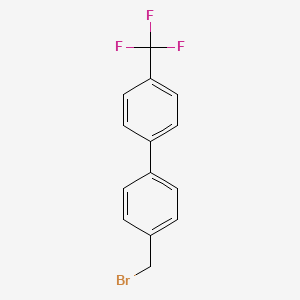

4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Bromomethyl)-4’-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to the biphenyl structure. The biphenyl core consists of two benzene rings connected by a single bond, which allows for a degree of rotational freedom. The presence of bromomethyl and trifluoromethyl groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4’-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4’-trifluoromethyl-1,1’-biphenyl.

Bromomethylation: The introduction of the bromomethyl group is achieved through a bromomethylation reaction. This can be done using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 4-(Bromomethyl)-4’-(trifluoromethyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(Bromomethyl)-4’-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl-substituted biphenyl derivatives.

Aplicaciones Científicas De Investigación

Industrial Production Techniques

In industrial settings, continuous flow reactors and automated systems enhance the efficiency of production. Purification methods such as recrystallization or column chromatography ensure high purity of the final product.

Organic Synthesis

4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound has been explored for its potential biological activities, including:

- Antimicrobial Properties : Investigated for efficacy against various pathogens.

- Anticancer Activity : Studied for its ability to inhibit cancer cell proliferation.

For instance, it has been used in the synthesis of antiviral agents targeting hepatitis C virus NS5B polymerase, demonstrating its relevance in developing therapeutic agents .

Material Science

In material science, the compound is utilized to produce specialty chemicals and advanced materials with specific electronic and optical properties. Its unique structural features allow for modifications that enhance material performance in various applications.

Chemical Reactions Involving this compound

The compound can undergo several types of chemical reactions:

- Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles such as amines or thiols.

- Oxidation : Can be oxidized to form aldehydes or carboxylic acids.

- Reduction : Reduction can convert the bromomethyl group to a methyl group.

Reaction Conditions and Common Reagents

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium azide, potassium thiolate | Polar aprotic solvents (e.g., DMF) |

| Oxidation | Potassium permanganate | Acidic or basic conditions |

| Reduction | Lithium aluminum hydride | Anhydrous solvents |

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antiviral Development :

- Material Development :

- Biological Activity Studies :

Mecanismo De Acción

The mechanism of action of 4-(Bromomethyl)-4’-(trifluoromethyl)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby affecting their function.

Comparación Con Compuestos Similares

Similar Compounds

4-(Chloromethyl)-4’-(trifluoromethyl)-1,1’-biphenyl: Similar structure but with a chloromethyl group instead of a bromomethyl group.

4-(Methyl)-4’-(trifluoromethyl)-1,1’-biphenyl: Lacks the halogen substituent, resulting in different reactivity.

4-(Bromomethyl)-4’-(methyl)-1,1’-biphenyl: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

4-(Bromomethyl)-4’-(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of bromomethyl and trifluoromethyl groups, which impart distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific reactivity and properties.

Actividad Biológica

4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl, also known as 4-(trifluoromethyl)benzyl bromide, is a compound with significant potential in medicinal chemistry. Its structure includes a bromomethyl group and a trifluoromethyl group, which contribute to its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its synthesis, applications, and research findings.

- Molecular Formula : C8H6BrF3

- Molecular Weight : 239.03 g/mol

- Melting Point : 29-33 °C

- Boiling Point : 65-69 °C (at 5 mm Hg)

- Density : 1.546 g/mL at 25 °C

- Solubility : Insoluble in water

Synthesis and Applications

This compound serves as a versatile building block in organic synthesis. It has been utilized in the development of various pharmaceutical agents, particularly those targeting viral infections. For instance, it is used in the synthesis of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral properties, specifically against hepatitis C virus NS5B polymerase .

Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral activities. In particular, compounds synthesized from this structure have shown effectiveness against hepatitis C virus by inhibiting the NS5B polymerase enzyme . This mechanism is crucial for viral replication, making these compounds potential candidates for antiviral drug development.

Antibacterial Activity

The compound also demonstrates antibacterial properties. Studies have reported that various derivatives possess moderate antibacterial activity against Gram-negative bacteria. For example, certain synthesized derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/mL against pathogens like MRSA and K. pneumoniae . This suggests that modifications to the biphenyl structure can enhance its antimicrobial effectiveness.

Study on Antiviral Activity

In a recent study published in Biomolecules, researchers synthesized several derivatives of this compound and tested their antiviral efficacy. The results indicated that some derivatives significantly inhibited the replication of hepatitis C virus in vitro, with IC50 values demonstrating their potency .

Study on Antibacterial Activity

Another study focused on the antibacterial properties of synthesized compounds based on this biphenyl derivative. The research highlighted that specific modifications led to enhanced activity against resistant bacterial strains. The most effective compounds were noted to inhibit biofilm formation at concentrations as low as 0.5 μg/mL .

Summary of Research Findings

Propiedades

IUPAC Name |

1-(bromomethyl)-4-[4-(trifluoromethyl)phenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16,17)18/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWJYVSMZTXKKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.